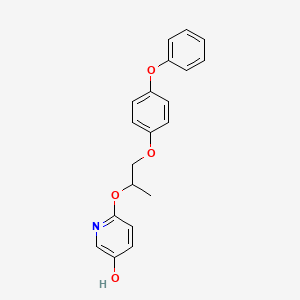![molecular formula C38H41BrN2O3 B580116 (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B CAS No. 1396968-57-2](/img/no-structure.png)
(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B, also known as (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B, is a useful research compound. Its molecular formula is C38H41BrN2O3 and its molecular weight is 653.661. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation
The compound has been studied for its crystal structure and molecular conformation. In one study, the pyrrolidine rings of a similar compound were found to adopt an envelope conformation, with the molecular conformation influenced by C—H⋯O interactions. The crystal packing was stabilized by N—H⋯Br hydrogen bonds along with other hydrogen bonding interactions, highlighting the compound's potential in crystallography and material sciences (Selvanayagam, Sridhar, & Ravikumar, 2009).
Electronic and Photophysical Properties
The compound's structure can be used in modifying electronic materials. For instance, a study involved doping PEDOT:PSS with dopamine hydrochloride, which reacts with the sulfonic acid group of PSS. This modification led to enhanced work function and conductivity, and the doped film showed improved performance in organic solar cells. This suggests that similar modifications with (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B could potentially enhance the performance of electronic materials (Zeng et al., 2020).
Synthesis of Polymerizable Molecules
The compound's structure is also relevant in the synthesis of polymerizable molecules. For instance, the [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes catalyzed by specific reagents yielded a variety of polymerizable molecules with a core structure related to that of (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B. This demonstrates the potential use of the compound in materials science and polymer chemistry (Watanabe et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B involves multiple steps including protecting group chemistry, amidation, and cyclization reactions.", "Starting Materials": [ "2-Amino-2-oxo-1,1-diphenylethane", "2,3-Dihydro-5-benzofuranol", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the amine group of 2-Amino-2-oxo-1,1-diphenylethane by reacting it with acetic anhydride and pyridine to form N-acetyl-2-Amino-2-oxo-1,1-diphenylethane.", "Step 2: Protect the hydroxyl group of 2,3-Dihydro-5-benzofuranol by reacting it with acetic anhydride and pyridine to form 2,3-Dihydro-5-benzofuranyl acetate.", "Step 3: React N-acetyl-2-Amino-2-oxo-1,1-diphenylethane with 2,3-Dihydro-5-benzofuranyl acetate in the presence of N,N-Dimethylformamide and triethylamine to form the corresponding amide.", "Step 4: Deprotect the amine group by reacting the amide with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: React the hydrochloride salt with sodium hydroxide in methanol to form the corresponding free base.", "Step 6: React the free base with ethyl acetate and sodium bicarbonate to form the corresponding salt.", "Step 7: Cyclize the salt by reacting it with hydrochloric acid and diethyl ether to form (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B.", "Step 8: Purify the compound by recrystallization and characterization by various spectroscopic techniques." ] } | |
CAS-Nummer |
1396968-57-2 |
Produktname |
(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B |
Molekularformel |
C38H41BrN2O3 |
Molekulargewicht |
653.661 |
IUPAC-Name |
2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide |
InChI |
InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1 |
InChI-Schlüssel |
QQEWAHAEIQTOAP-MDYNBEAQSA-N |
SMILES |
C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-] |
Synonyme |
Darifenacin Impurity D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




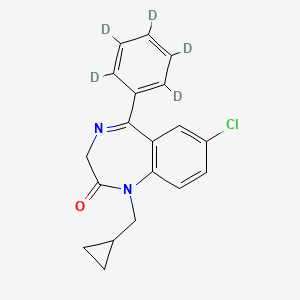
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
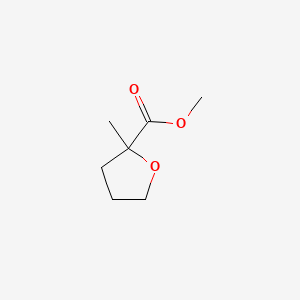
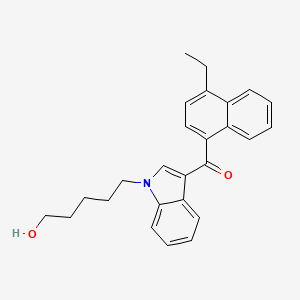
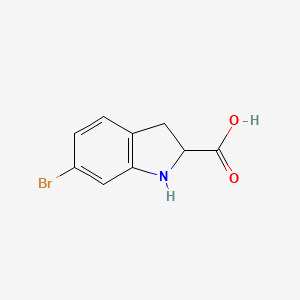
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)
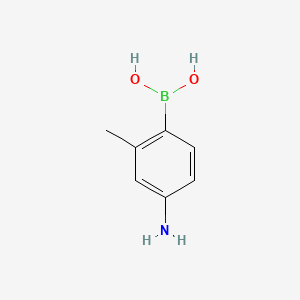
![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)



![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
